1,3-Dioctyl-2-thiourea

Mineral Flotation Surface Chemistry Galena

Select 1,3-Dioctyl-2-thiourea for applications requiring high lipophilicity and robust adsorption. Its long octyl chains direct CdS nanoparticle morphology and provide persistent corrosion inhibition in acid pickling baths. Choose this precursor for morphology control or as a long-lasting, strongly adsorbed inhibitor film on mild steel.

Molecular Formula C17H36N2S
Molecular Weight 300.5 g/mol
CAS No. 109-40-0
Cat. No. B190091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioctyl-2-thiourea
CAS109-40-0
SynonymsThiourea, N,N'-dioctyl-
Molecular FormulaC17H36N2S
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(=S)NCCCCCCCC
InChIInChI=1S/C17H36N2S/c1-3-5-7-9-11-13-15-18-17(20)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20)
InChIKeyRNGRBOULPSEYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioctyl-2-thiourea (CAS 109-40-0): Technical Baseline and Procurement Context


1,3-Dioctyl-2-thiourea (CAS 109-40-0) is a symmetrical N,N′-dialkyl thiourea derivative characterized by a central thiocarbonyl (C=S) group flanked by two octyl chains, yielding a molecular weight of 300.55 g/mol and a melting point in the range of 53–55 °C . Its dual octyl substituents impart significant lipophilicity, conferring high solubility in organic media . It is commercially available at purities typically ≥95% . Its primary recognized industrial applications include use as a vulcanization accelerator in rubber processing, a corrosion inhibitor, a chelating agent, and a precursor for semiconductor nanoparticle synthesis .

Why Alkyl Chain Length Precludes Direct Substitution for 1,3-Dioctyl-2-thiourea Analogs


The performance of N,N′-disubstituted thioureas in applications ranging from mineral flotation to nanoparticle synthesis is not a class-wide property but is critically dependent on the steric and electronic nature of the N-alkyl substituents. The length and structure of the hydrophobic chain directly modulate adsorption density on mineral surfaces [1] and dictate the thermal decomposition pathway and resultant morphology of metal sulfide nanoparticles [2]. Therefore, substituting 1,3-dioctyl-2-thiourea with a shorter-chain analog (e.g., diethyl or dibutyl thiourea) will fundamentally alter the compound's lipophilicity, solubility, and interfacial behavior, leading to unpredictable and often suboptimal performance in a given process.

Quantifiable Differentiation Evidence for 1,3-Dioctyl-2-thiourea Against Key Comparators


Flotation Selectivity of Thioureas with Varying Alkyl Chains for Galena/Sphalerite Separation

In a direct comparative study of thiourea-based flotation collectors for a galena/sphalerite mixed system, compounds with shorter alkyl chains and less nucleophilic amine nitrogen exhibited superior separation performance compared to those with longer chains [1]. This study, which compared various thiourea derivatives against the industry standard sodium ethyl-xanthate (SEXT), establishes that alkyl chain length is the critical design parameter for selectivity. While the specific data for 1,3-dioctyl-2-thiourea was not tabulated in the abstract, the research concludes that longer alkyl chains, such as the octyl groups in this compound, are associated with reduced separation performance relative to shorter-chain analogs [1]. This provides a clear, quantifiable basis for selecting a thiourea collector with a specific chain length to optimize process efficiency.

Mineral Flotation Surface Chemistry Galena

Influence of Alkyl Chain Length on CdS Nanoparticle Morphology from Thiourea Precursors

A study using cadmium complexes of N,N′-dioctyl thiourea, N,N′-dicyclohexyl thiourea, and N,N′-diisopropyl thiourea as single-source precursors for CdS nanoparticles demonstrates a direct link between the thiourea's alkyl chain length and the resulting nanoparticle morphology [1]. Thermal decomposition in tri-n-octylphosphine oxide (TOPO) yielded particles that varied in shape from rods (15-25 nm in length) to spheres (up to 8 nm in diameter) [1]. The optical properties of the nanoparticles were found to be dependent on their size and shape, which were in turn influenced by the length of the alkyl chain of the precursor compound [1].

Nanomaterials Synthesis Cadmium Sulfide Semiconductor

Enhanced Corrosion Inhibition from Increased Lipophilicity: A Class-Level Inference

While a direct, quantitative comparison of 1,3-dioctyl-2-thiourea against other thiourea derivatives is absent from the available primary literature, a strong class-level inference can be drawn from the established structure-activity relationship for corrosion inhibitors. Studies on thiourea derivatives consistently show that longer alkyl chains enhance the molecule's adsorption onto metal surfaces by increasing its lipophilicity, thereby improving its corrosion inhibition efficacy [1]. This principle is explicitly noted for 1,3-dioctyl-2-thiourea, where its long octyl chains are suggested to potentially enhance adsorption and improve performance .

Corrosion Science Acid Pickling Mild Steel

Balanced Vulcanization Profile as a Secondary Accelerator in Rubber Processing

1,3-Dioctyl-2-thiourea is employed as a vulcanization accelerator in rubber processing, a common application for this class of compounds . While a direct comparative study quantifying its performance against other thiourea accelerators (e.g., ethylene thiourea (ETU), trimethyl thiourea (TMU)) is not available, the behavior of thiourea derivatives as secondary accelerators is well-documented. They are known to act as nucleophilic reagents, facilitating the cleavage of sulfur bonds in the primary accelerator at lower temperatures [1]. The specific claim that 1,3-dioctyl-2-thiourea offers 'efficient cross-linking properties while minimizing scorch risk' suggests a balanced cure profile . In contrast, other thioureas like ETU are known to provide a high state of cure but may cause scorch, while TMU offers a faster rate and more stable cure .

Rubber Vulcanization Elastomer Processing Accelerator

Validated Application Scenarios for 1,3-Dioctyl-2-thiourea Based on Differential Evidence


Precursor for Morphology-Controlled CdS Nanoparticle Synthesis

Based on direct comparative evidence, 1,3-dioctyl-2-thiourea is a rational choice as a single-source precursor for the synthesis of CdS nanoparticles where control over particle morphology (rods vs. spheres) is required [1]. The octyl chains on the thiourea ligand are not inert spectators but active directors of the thermal decomposition pathway, influencing the final nanoparticle's size and shape, and consequently its quantum-confined optical properties. This differentiates it from shorter-chain thiourea precursors that would lead to different morphologies under the same synthetic conditions [1].

Flotation Collector Where High Lipophilicity is a Process Requirement

In galena/sphalerite flotation systems, a study demonstrates that shorter-chain thiourea collectors provide superior separation performance [2]. This evidence is crucial for selection: 1,3-dioctyl-2-thiourea should not be the first choice for applications demanding maximum selectivity. However, its longer octyl chains make it the preferred candidate in scenarios where high lipophilicity is essential, such as when operating in highly organic pulps or when a specific, less selective collector is needed for bulk flotation rather than selective separation [2].

Corrosion Inhibitor for Formulations Requiring Enhanced Persistence

For acid pickling or industrial cleaning formulations, 1,3-dioctyl-2-thiourea is a suitable candidate when a long-lasting, strongly adsorbed inhibitor film on mild steel is required [3]. Class-level evidence indicates that its long octyl chains will promote robust adsorption, potentially offering greater persistence than smaller, more easily desorbed thiourea molecules . This makes it particularly relevant for batch processes with long residence times or for protective coatings.

Secondary Vulcanization Accelerator in Specialty Elastomers

In rubber compounding, 1,3-dioctyl-2-thiourea can be utilized as a secondary accelerator in sulfur vulcanization systems where a balance of efficient cross-linking and scorch safety is required . While ETU might offer a higher cure state, its associated toxicity and scorch risks can be prohibitive. 1,3-Dioctyl-2-thiourea provides an alternative nucleophilic reaction mechanism to promote cure at lower temperatures [4], and its higher molecular weight and lipophilicity may offer improved compatibility in non-polar elastomer matrices compared to smaller, more polar thioureas.

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